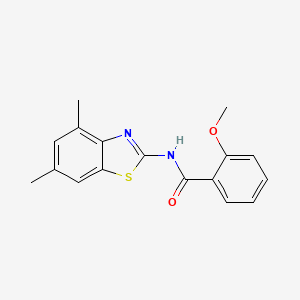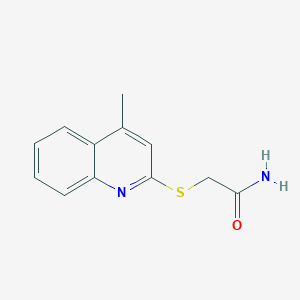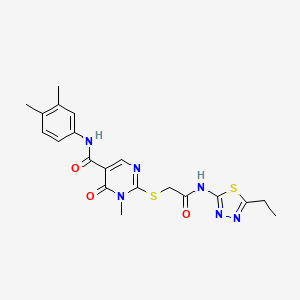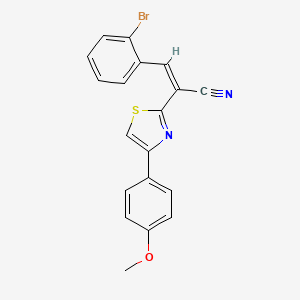![molecular formula C19H24N2O4S B2851695 N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 2097866-06-1](/img/structure/B2851695.png)
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide, also known as THP-ET, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THP-ET is a member of the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a range of therapeutic effects.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Thiophene derivatives have been reported to possess significant anti-inflammatory properties. The presence of the thiophene moiety in the compound suggests potential application in the development of anti-inflammatory agents. These could be particularly useful in the treatment of chronic inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease .
Antipsychotic and Anti-Anxiety Applications
Compounds containing thiophene rings have been used in the synthesis of drugs with antipsychotic and anti-anxiety effects. The structural complexity of “N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide” may allow it to interact with various neurotransmitter systems, potentially leading to new treatments for psychiatric disorders .
Antimicrobial and Antifungal Applications
The methoxyphenyl group is known for its antimicrobial activity. When combined with the thiophene ring, the compound could be explored for its efficacy against a range of microbial and fungal pathogens, offering a new avenue for the development of antimicrobial and antifungal medications .
Antioxidant Properties
Thiophene derivatives have shown antioxidant capabilities, which are crucial in protecting cells from oxidative stress. This compound could be investigated for its potential to mitigate oxidative damage in various diseases, including neurodegenerative disorders and cancer .
Estrogen Receptor Modulating Activity
Some thiophene-containing compounds have been found to modulate estrogen receptors. This suggests that “N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide” could be a candidate for the development of selective estrogen receptor modulators, which are used in the treatment of breast cancer and osteoporosis .
Anti-Cancer Applications
The structural features of thiophene derivatives have been associated with anti-cancer activity. This compound could be part of research into novel chemotherapeutic agents, particularly those targeting specific cancer cell lines or mechanisms .
Kinase Inhibition
Kinases play a vital role in cell signaling and are targets for drug development in various diseases, including cancer. The unique structure of this compound may allow it to act as a kinase inhibitor, which could be beneficial in designing targeted therapies .
Material Science Applications
Beyond medicinal chemistry, thiophene derivatives have applications in material science due to their conductive properties. This compound could be explored for use in organic semiconductors, photovoltaic cells, and other electronic devices .
Propiedades
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-N'-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-25-17-5-3-2-4-15(17)12-21-19(24)18(23)20-9-6-14(7-10-22)16-8-11-26-13-16/h2-5,8,11,13-14,22H,6-7,9-10,12H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLRIKJMVUYSQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2851614.png)
![7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2851617.png)



![2-ethoxy-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2851624.png)



![ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2851629.png)


![N-{3-[(2-methoxyphenyl)sulfamoyl]-4-methylphenyl}cyclopropanecarboxamide](/img/structure/B2851635.png)